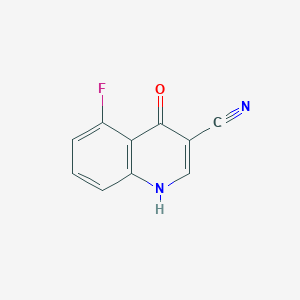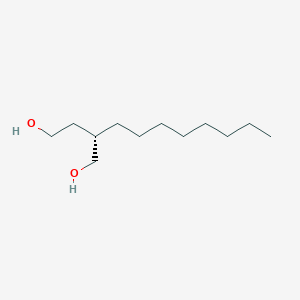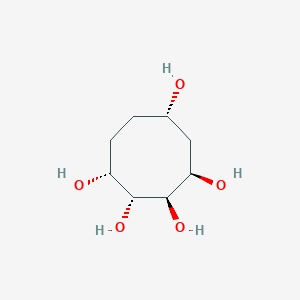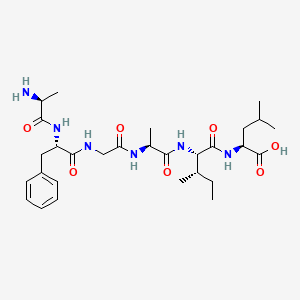![molecular formula C21H11NO B14223006 2-({2-[(Furan-3-yl)ethynyl]phenyl}ethynyl)benzonitrile CAS No. 823227-43-6](/img/structure/B14223006.png)
2-({2-[(Furan-3-yl)ethynyl]phenyl}ethynyl)benzonitrile
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-({2-[(Furan-3-yl)ethynyl]phenyl}ethynyl)benzonitrile is a chemical compound known for its unique structure, which includes a furan ring, ethynyl groups, and a benzonitrile moiety
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-({2-[(Furan-3-yl)ethynyl]phenyl}ethynyl)benzonitrile typically involves the use of electrophilic aromatic substitution reactions. The process begins with the formation of a strongly electrophilic bromine cation, which then forms a sigma-bond with the benzene ring, generating a positively charged benzenonium intermediate. This intermediate undergoes deprotonation to yield the substituted benzene ring .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the principles of electrophilic aromatic substitution and the use of appropriate catalysts and reaction conditions are likely to be employed to achieve large-scale synthesis.
Analyse Des Réactions Chimiques
Types of Reactions
2-({2-[(Furan-3-yl)ethynyl]phenyl}ethynyl)benzonitrile can undergo various types of chemical reactions, including:
Oxidation: The furan ring can be oxidized under specific conditions.
Reduction: The nitrile group can be reduced to an amine.
Substitution: The ethynyl groups can participate in substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and various nucleophiles for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the furan ring may yield furan-2,5-dione derivatives, while reduction of the nitrile group may produce corresponding amines.
Applications De Recherche Scientifique
2-({2-[(Furan-3-yl)ethynyl]phenyl}ethynyl)benzonitrile has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound’s unique structure makes it a candidate for studying biological interactions and pathways.
Industry: Used in the development of new materials with specific properties.
Mécanisme D'action
The mechanism of action of 2-({2-[(Furan-3-yl)ethynyl]phenyl}ethynyl)benzonitrile involves its interaction with molecular targets through its functional groups. The furan ring, ethynyl groups, and nitrile moiety can participate in various chemical interactions, influencing biological pathways and molecular targets.
Comparaison Avec Des Composés Similaires
Similar Compounds
2-({2-[(Furan-2-yl)ethynyl]phenyl}ethynyl)benzonitrile: Similar structure but with a furan-2-yl group instead of furan-3-yl.
Benzonitrile derivatives: Compounds with similar benzonitrile moieties but different substituents.
Uniqueness
2-({2-[(Furan-3-yl)ethynyl]phenyl}ethynyl)benzonitrile is unique due to the specific positioning of the furan-3-yl group, which can influence its chemical reactivity and interactions compared to other similar compounds.
Propriétés
Numéro CAS |
823227-43-6 |
|---|---|
Formule moléculaire |
C21H11NO |
Poids moléculaire |
293.3 g/mol |
Nom IUPAC |
2-[2-[2-[2-(furan-3-yl)ethynyl]phenyl]ethynyl]benzonitrile |
InChI |
InChI=1S/C21H11NO/c22-15-21-8-4-3-7-20(21)12-11-19-6-2-1-5-18(19)10-9-17-13-14-23-16-17/h1-8,13-14,16H |
Clé InChI |
ZLJHMZIWWFMSDR-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C(C(=C1)C#CC2=COC=C2)C#CC3=CC=CC=C3C#N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


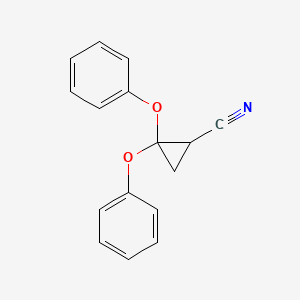
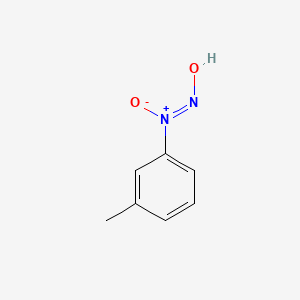
![5-(Methanesulfonyl)-3-[(methanesulfonyl)methyl]-1,2,4-thiadiazole](/img/structure/B14222931.png)
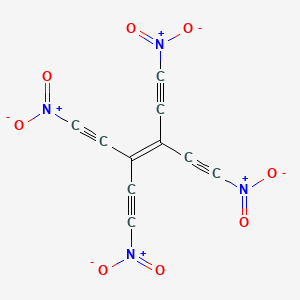

![1-Ethynyl-4-[(3-methylpentyl)oxy]benzene](/img/structure/B14222961.png)
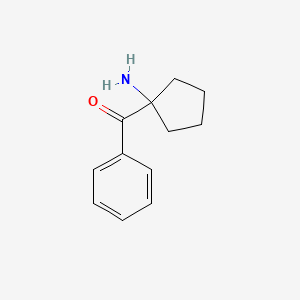
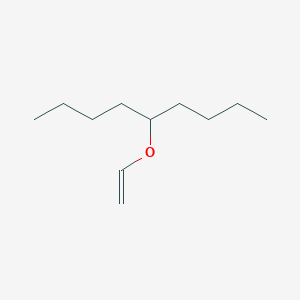
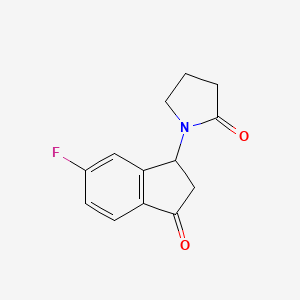
![1(2H)-Quinolinecarboxamide, 3,4-dihydro-N-[4-(trifluoromethyl)phenyl]-](/img/structure/B14222989.png)
